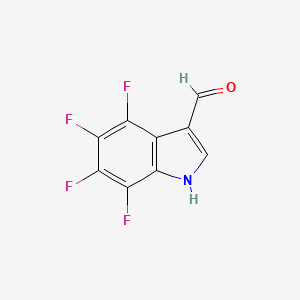

4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F4NO/c10-5-4-3(2-15)1-14-9(4)8(13)7(12)6(5)11/h1-2,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGCCJJOMNIVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380229 | |

| Record name | 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30683-38-6 | |

| Record name | 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30683-38-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde is a fluorinated heterocyclic compound belonging to the indole family. The introduction of fluorine atoms into the indole scaffold can significantly alter its physicochemical and biological properties, making it a molecule of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde, including its synthesis, reactivity, and potential applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₉H₃F₄NO | [1] |

| Molecular Weight | 217.12 g/mol | [1] |

| CAS Number | 30683-38-6 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 234-236 °C | [Chem-Impex International] |

| Boiling Point (Predicted) | 340.6 ± 37.0 °C | [Chem-Impex International] |

| Density (Predicted) | 1.665 ± 0.06 g/cm³ | [Chem-Impex International] |

| InChI | 1S/C9H3F4NO/c10-5-4-3(2-15)1-14-9(4)8(13)7(12)6(5)11/h1-2,14H | [2] |

| SMILES | O=Cc1c[nH]c2c(F)c(F)c(F)c(F)c12 | [2] |

Synthesis

The primary method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[3][4] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[3][4][5]

Experimental Protocol: General Vilsmeier-Haack Formylation of Indole

-

Reagent Preparation: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF). The reaction is exothermic and should be performed with caution in a well-ventilated fume hood.

-

Reaction: The starting indole, in this case, 4,5,6,7-tetrafluoro-1H-indole, is dissolved in a suitable solvent (often DMF or a chlorinated solvent) and cooled in an ice bath. The freshly prepared Vilsmeier reagent is then added dropwise to the indole solution.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is then carefully poured onto crushed ice and neutralized with a base, such as sodium hydroxide or sodium carbonate solution.

-

Isolation and Purification: The resulting precipitate, the crude 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

dot

Caption: Vilsmeier-Haack formylation of 4,5,6,7-tetrafluoro-1H-indole.

Spectral Data

Detailed experimental spectral data for 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, are not extensively reported in publicly available literature. Researchers are advised to acquire these spectra upon synthesis or purchase for unambiguous characterization. For reference, typical chemical shift ranges for related fluorinated aromatic compounds can be consulted.

Chemical Reactivity

The chemical reactivity of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde is dictated by the indole nucleus, the aldehyde functional group, and the electron-withdrawing fluorine atoms.

-

Aldehyde Group: The aldehyde functionality is expected to undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles to form Schiff bases and other derivatives.

-

Indole Nucleus: The electron-rich pyrrole ring of the indole system is susceptible to electrophilic substitution. However, the presence of the electron-withdrawing aldehyde group at the 3-position and the four fluorine atoms on the benzene ring will deactivate the ring towards further electrophilic attack.

-

Fluorine Atoms: The C-F bonds are generally strong and unreactive. However, under specific conditions, nucleophilic aromatic substitution of the fluorine atoms might be possible, although this would likely require harsh reaction conditions.

dot

Caption: Potential chemical transformations of the target compound.

Biological Activity and Applications

While the specific biological activity of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde is not well-documented, the indole-3-carbaldehyde scaffold is known to be a promising starting point for the development of therapeutic agents.[6] Derivatives of indole-3-carbaldehyde have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The introduction of fluorine atoms can enhance the metabolic stability, binding affinity, and cell permeability of drug candidates. Therefore, 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde serves as a valuable building block for the synthesis of novel fluorinated indole derivatives with potential applications in drug discovery. For instance, fluorinated indoles are utilized in the development of pharmaceuticals, particularly those targeting neurological disorders, and in the creation of fluorescent probes for biological imaging.[2]

Conclusion

4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde is a specialized chemical compound with potential for applications in medicinal chemistry and materials science. While its fundamental properties are known, a significant gap exists in the publicly available experimental data regarding its detailed spectral characterization, specific reactivity, and biological profile. Further research into this molecule is warranted to fully elucidate its potential and enable its broader application in scientific research and development. Researchers working with this compound are encouraged to perform thorough characterization and publish their findings to contribute to the collective knowledge base.

References

Technical Guide: 4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde (CAS 30683-38-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on CAS number 30683-38-6. Detailed experimental data such as specific spectral analyses, melting point, boiling point, and solubility are not consistently available in the public domain and may require access to proprietary databases or direct experimental determination.

Introduction

4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde is a fluorinated heterocyclic compound belonging to the indole class of molecules. The indole scaffold is a prominent feature in numerous biologically active compounds, and the introduction of fluorine atoms can significantly modulate physicochemical and biological properties.[1] This technical guide provides a comprehensive overview of the known properties and potential uses of this compound, with a focus on its chemical characteristics and relevance to research and drug development.

Chemical and Physical Properties

While specific experimental data for 4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde is limited in publicly accessible literature, the fundamental properties are summarized below. The incorporation of four fluorine atoms onto the benzene ring of the indole structure is expected to significantly influence its electronics, lipophilicity, and metabolic stability compared to the parent indole-3-carbaldehyde.

Table 1: Physicochemical Properties of 4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde

| Property | Value | Source |

| CAS Number | 30683-38-6 | [2] |

| IUPAC Name | 4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde | N/A |

| Synonyms | 4,5,6,7-Tetrafluoroindole-3-carboxaldehyde | [3] |

| Molecular Formula | C₉H₃F₄NO | [2] |

| Molecular Weight | 217.12 g/mol | [2] |

| Appearance | Solid (form may vary) | [3] |

| Melting Point | Not reported in publicly available literature. | N/A |

| Boiling Point | Not reported in publicly available literature. | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and dimethylformamide. Sparingly soluble in aqueous solutions.[4] | N/A |

Synthesis

Below is a generalized workflow for a potential synthetic approach based on this well-established method.

Figure 1: Hypothetical Vilsmeier-Haack Synthesis Workflow.

Potential Experimental Protocol (Hypothetical)

-

Vilsmeier Reagent Formation: Cool a solution of dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature. Stir the mixture to allow for the formation of the Vilsmeier reagent.

-

Formylation: Dissolve 4,5,6,7-tetrafluoroindole in a suitable solvent and add it dropwise to the prepared Vilsmeier reagent. The reaction mixture is typically stirred at a controlled temperature to allow for the electrophilic substitution to occur at the C3 position of the indole ring.

-

Hydrolysis: After the reaction is complete, the intermediate is hydrolyzed, usually by the addition of an aqueous sodium hydroxide or sodium acetate solution, to yield the final aldehyde product.

-

Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography.

Spectral Data

Detailed spectral data with peak assignments for 4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde are not available in the public domain. However, based on the structure, the following characteristic signals would be expected in different spectroscopic analyses.

Table 2: Expected Spectral Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the indole N-H proton, the C2-H proton, and the aldehyde proton. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine atoms and the aldehyde group.[5] |

| ¹³C NMR | Resonances for the nine carbon atoms, including the carbonyl carbon of the aldehyde group. The carbons attached to fluorine will show characteristic splitting patterns. |

| ¹⁹F NMR | Signals corresponding to the four fluorine atoms on the benzene ring, likely showing complex coupling patterns. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching, C=O stretching of the aldehyde, and C-F stretching.[6] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (217.12). Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the indole ring.[7] |

Biological Activity and Potential Uses

Direct experimental evidence for the biological activity of 4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde is not available in the searched literature. However, the known biological activities of other fluorinated indoles and indole-3-carboxaldehyde derivatives provide a basis for predicting its potential applications.

The incorporation of fluorine into bioactive molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[1] Fluorinated indoles have been reported to exhibit a wide range of biological activities, including antiviral (including anti-HIV), and enzymatic inhibitory activities.[8]

Derivatives of the parent compound, indole-3-carboxaldehyde, are known to be biologically active. For instance, they can be metabolites of dietary tryptophan and can act as agonists at the aryl hydrocarbon receptor, playing a role in modulating mucosal immunity.

Given these precedents, 4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde could be a valuable building block or lead compound in the following areas:

-

Drug Discovery: As a scaffold for the synthesis of novel therapeutic agents, particularly in areas where fluorinated indoles have shown promise, such as antiviral and anticancer research. The tetrafluorination pattern can be explored for its impact on target binding and pharmacokinetic properties.

-

Chemical Biology: As a tool to probe biological systems. The unique spectroscopic properties of the fluorine atoms could be leveraged in NMR-based studies of protein-ligand interactions.

-

Materials Science: As a precursor for the synthesis of novel organic materials with specific electronic or photophysical properties.

The potential mechanism of action would depend on the specific biological target. A logical workflow for investigating the biological potential of this compound is outlined below.

Figure 2: Workflow for Biological Evaluation.

Conclusion

4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde (CAS 30683-38-6) is a chemical entity with potential applications in drug discovery and materials science. While detailed experimental data is scarce in the public domain, its structure suggests that it could serve as a valuable building block for creating novel compounds with enhanced biological or physical properties due to its tetrafluorinated indole core. Further research is warranted to fully elucidate its chemical, physical, and biological characteristics.

References

- 1. daneshyari.com [daneshyari.com]

- 2. scbt.com [scbt.com]

- 3. 4,5,6,7-tetrafluoroindole-3-carboxaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. tsijournals.com [tsijournals.com]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

Structure and nomenclature of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, nomenclature, and key chemical data of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde. It is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development. This document outlines the fundamental properties of the compound and provides a generalized experimental protocol for its synthesis via the Vilsmeier-Haack reaction, a common method for the formylation of indoles. While specific biological activities and signaling pathways for this particular tetrafluorinated indole are not extensively documented in publicly available literature, this guide discusses the known biological relevance of the broader indole-3-carbaldehyde scaffold.

Introduction

Indole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde is a polyfluorinated indole derivative of interest for the synthesis of novel therapeutic agents. The strategic placement of four fluorine atoms on the benzene ring of the indole scaffold is anticipated to confer unique electronic and conformational properties, making it a valuable building block for drug design.

Structure and Nomenclature

The chemical structure of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde consists of a tetrafluorinated indole ring with a carbaldehyde (formyl) group at the C3 position of the pyrrole ring.

Systematic Name: 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde[1][2]

Common Synonyms:

Molecular Structure:

Caption: Chemical structure of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde is provided in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental data such as a definitive melting point and detailed NMR spectra are not widely published.

| Property | Value | Source |

| Molecular Formula | C₉H₃F₄NO | [1][2] |

| Molecular Weight | 217.12 g/mol | [1][2] |

| CAS Number | 30683-38-6 | [1] |

| Appearance | Solid | [2] |

| SMILES | O=Cc1c[nH]c2c(F)c(F)c(F)c(F)c12 | [2] |

| InChI Key | BHGCCJJOMNIVOA-UHFFFAOYSA-N | [2] |

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[3][4] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4]

Reaction Scheme:

References

Spectroscopic Characterization of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values and characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate the empirical validation of the predicted values.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous indole-3-carbaldehyde derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 (N-H) | 11.0 - 12.5 | br s | - |

| H2 (indole) | 8.0 - 8.5 | s | - |

| H3 (aldehyde) | 9.9 - 10.5 | s | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 135 - 145 |

| C3 | 115 - 125 |

| C3a | 120 - 130 |

| C4 | 140 - 150 (with C-F coupling) |

| C5 | 135 - 145 (with C-F coupling) |

| C6 | 135 - 145 (with C-F coupling) |

| C7 | 140 - 150 (with C-F coupling) |

| C7a | 125 - 135 |

| C=O | 185 - 195 |

Solvent: DMSO-d₆

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F4 | -140 to -160 | m |

| F5 | -150 to -170 | m |

| F6 | -150 to -170 | m |

| F7 | -140 to -160 | m |

Reference: CFCl₃

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (aromatic/vinylic) | 3000 - 3100 |

| C=O Stretch (aldehyde) | 1660 - 1700 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-F Stretch | 1000 - 1300 |

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]+• | 217.01 |

| [M-H]⁺ | 216.00 |

| [M-CHO]⁺ | 188.01 |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1]

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution into a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.[1]

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[2]

3. ¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program to simplify the spectrum to singlets for each carbon.[1]

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

4. ¹⁹F NMR Acquisition:

-

Use the same sample.

-

Tune the NMR probe to the ¹⁹F frequency.

-

Acquire the ¹⁹F NMR spectrum. Due to the high sensitivity of the ¹⁹F nucleus, fewer scans are typically required compared to ¹³C NMR.

-

Reference the spectrum to an appropriate standard, such as CFCl₃ (0 ppm) or an external standard.

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of the solid sample in a volatile organic solvent like acetone or methylene chloride.[3]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[3]

-

Drop a small amount of the solution onto the salt plate and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]

2. Data Acquisition:

-

Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

The resulting spectrum should show absorption peaks corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]

-

Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[4]

-

Ensure the sample is fully dissolved and free of particulate matter.

2. Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

In the ion source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[5]

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagram illustrates a typical experimental workflow for the spectroscopic characterization of a newly synthesized compound like 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde.

Caption: Experimental workflow for spectroscopic analysis.

References

A Technical Guide to Tetrafluoroindole Compounds: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluoroindole compounds represent a unique class of fluorinated heterocyclic scaffolds that have garnered increasing interest in medicinal chemistry and materials science. The incorporation of a tetrafluorinated benzene ring onto the indole core significantly alters the molecule's physicochemical properties, influencing its lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the physical and chemical characteristics of tetrafluoroindole compounds, detailed experimental protocols for their synthesis and analysis, and an exploration of their biological activities and associated signaling pathways. All quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams for enhanced clarity.

Physicochemical Characteristics

The introduction of four fluorine atoms onto the indole scaffold imparts distinct properties. The high electronegativity of fluorine leads to a polarized C-F bond and can influence the acidity of the N-H proton.

Physical Properties

Key physical properties of the parent compound, 4,5,6,7-tetrafluoroindole, are summarized in the table below. These properties can vary significantly with substitution on the indole ring.

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₄N | [1] |

| Molecular Weight | 189.11 g/mol | [1] |

| Melting Point | 90-91 °C | |

| Boiling Point | 258.6 ± 35.0 °C (Predicted) | |

| Density | 1.593 ± 0.06 g/cm³ (Predicted) | |

| pKa | 13.51 ± 0.30 (Predicted) | |

| Appearance | White solid |

Chemical Properties and Reactivity

The electron-withdrawing nature of the fluorine atoms deactivates the benzene ring towards electrophilic aromatic substitution. However, the pyrrole ring can still undergo electrophilic substitution, typically at the C3 position. The N-H proton can be deprotonated with a suitable base to generate the corresponding anion, which can then be alkylated or otherwise functionalized. The reactivity of tetrafluoroindoles is a key aspect of their utility in the synthesis of more complex derivatives.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of tetrafluoroindole compounds. Below are typical spectroscopic data for 4,5,6,7-tetrafluoroindole.

| Spectroscopic Technique | Data |

| ¹H NMR | Data not yet available in searched literature. |

| ¹³C NMR | Data not yet available in searched literature. |

| ¹⁹F NMR | Data not yet available in searched literature. |

| Infrared (IR) Spectroscopy | Data not yet available in searched literature. |

| Mass Spectrometry (MS) | Data not yet available in searched literature. |

Note: Specific peak assignments and coupling constants would be detailed here upon availability in the cited literature.

Synthesis of Tetrafluoroindole Compounds

The synthesis of tetrafluoroindoles often involves the construction of the indole ring from a polyfluorinated starting material. A common strategy is the Fischer indole synthesis, which involves the reaction of a polyfluorinated phenylhydrazine with a ketone or aldehyde.

General Experimental Protocol: Fischer Indole Synthesis

This protocol describes a general procedure for the synthesis of a tetrafluoroindole derivative.

Materials:

-

Pentafluorophenylhydrazine

-

A suitable ketone or aldehyde (e.g., acetone, pyruvate)

-

An acid catalyst (e.g., polyphosphoric acid, zinc chloride)

-

Solvent (e.g., ethanol, toluene)

Procedure:

-

Dissolve pentafluorophenylhydrazine and the ketone/aldehyde in the chosen solvent.

-

Add the acid catalyst to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired tetrafluoroindole derivative.

Biological Activities and Signaling Pathways

Tetrafluoroindole derivatives have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents. The fluorine atoms can enhance metabolic stability and binding affinity to target proteins.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of fluorinated indole derivatives. The activity is often assessed using standard methods such as broth microdilution to determine the minimum inhibitory concentration (MIC).

This protocol outlines the determination of the MIC of a tetrafluoroindole compound against a bacterial strain.

Materials:

-

Tetrafluoroindole compound stock solution (in DMSO)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of the tetrafluoroindole compound in CAMHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity and Signaling Pathways

Indole derivatives are known to exhibit anticancer properties by modulating various cellular signaling pathways.[2][3][4] The PI3K/Akt/mTOR and MAPK pathways are common targets.[2][5][6]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Tetrafluoroindole compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the tetrafluoroindole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7][8][9][10]

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[2][5] Dysregulation of this pathway is a hallmark of many cancers. Some indole derivatives have been shown to inhibit this pathway, leading to apoptosis of cancer cells.

References

- 1. 4,5,6,7-Tetrafluoroindole | 16264-67-8 [chemicalbook.com]

- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. atcc.org [atcc.org]

A Technical Guide to 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde for Researchers

For researchers, scientists, and drug development professionals, 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde stands as a valuable fluorinated building block in the synthesis of complex molecules with potential therapeutic applications. This in-depth technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and its utility in synthetic chemistry, particularly in the realm of drug discovery.

Commercial Availability and Physicochemical Properties

4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde is readily available from a variety of commercial chemical suppliers. The purity and available quantities vary by supplier, and it is crucial for researchers to consider these factors when sourcing this reagent for their specific applications. Below is a summary of key data from several suppliers.

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Santa Cruz Biotechnology | - | - | 30683-38-6 | C₉H₃F₄NO | 217.12[1] |

| Chem-Impex | ≥ 98% (HPLC) | - | - | - | - |

| BLDpharm | - | - | 30683-38-6 | - | - |

| Sigma-Aldrich | - | 250 mg | - | C₉H₃F₄NO | 217.12 |

| Fisher Scientific | 95+% | 250 mg | - | C₉H₃F₄NO | - |

Synthesis and Chemical Reactivity

The primary route for the synthesis of indole-3-carboxaldehydes, including the tetrafluorinated analog, is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic ring, in this case, the 4,5,6,7-tetrafluoroindole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

While a specific detailed experimental protocol for the synthesis of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde was not found in the reviewed literature, a general procedure for the Vilsmeier-Haack formylation of indoles is well-established.

General Experimental Protocol for Vilsmeier-Haack Formylation of Indoles (Analogous)

Materials:

-

Indole (or substituted indole)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Appropriate solvents for extraction and purification (e.g., ethyl acetate)

Procedure:

-

The Vilsmeier reagent is prepared by the slow addition of POCl₃ to anhydrous DMF at 0°C with stirring.

-

A solution of the indole in DMF is then added dropwise to the freshly prepared Vilsmeier reagent, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.

-

The reaction is quenched by pouring the mixture onto crushed ice.

-

The acidic solution is then neutralized and made basic by the addition of an aqueous NaOH solution.

-

The product, which often precipitates, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

The aldehyde functionality of 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde makes it a versatile intermediate for a variety of chemical transformations. These include, but are not limited to, condensation reactions, oxidations, reductions, and carbon-carbon bond-forming reactions such as the Wittig reaction.

Applications in Drug Discovery and Medicinal Chemistry

Indole-3-carboxaldehyde and its derivatives are recognized as important scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds. The introduction of fluorine atoms into the indole ring, as in 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde, can significantly modulate the physicochemical and biological properties of the resulting molecules. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Derivatives of indole-3-carboxaldehyde have been investigated for a wide range of therapeutic applications, including:

-

Anticancer agents: The indole nucleus is a key component of many natural and synthetic compounds with antitumor activity.

-

Anti-inflammatory agents: Certain indole derivatives have shown potent anti-inflammatory properties.

-

Antimicrobial agents: The indole scaffold has been explored for the development of new antibacterial and antifungal drugs.

-

Neurological disorders: Substituted indoles are being investigated for their potential in treating various neurological conditions.

The aldehyde group at the 3-position serves as a convenient handle for the synthesis of more complex molecules, such as Schiff bases and chalcones, which have also demonstrated a broad spectrum of biological activities.

Safety and Handling

4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling similar chemical compounds include avoiding inhalation of dust, contact with skin and eyes, and ingestion.

Conclusion

4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde is a commercially available and synthetically versatile building block with significant potential in the field of drug discovery and materials science. Its tetrafluorinated indole core offers unique properties that can be exploited for the development of novel therapeutic agents and functional materials. While specific experimental protocols for this compound are not widely published, established methodologies for the synthesis and reaction of analogous indole-3-carboxaldehydes provide a solid foundation for its utilization in research and development.

Visualizations

Caption: Vilsmeier-Haack synthesis of the target compound.

Caption: Role in a typical drug discovery workflow.

References

Safety and handling of polyfluorinated indole compounds

An In-depth Technical Guide to the Safety and Handling of Polyfluorinated Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, physicochemical properties, and potential biological interactions of polyfluorinated indole compounds. The introduction of fluorine into the indole scaffold can dramatically alter its physical, chemical, and biological properties, leading to their increasing use in drug discovery and materials science.[1][2] However, these same properties can present significant safety challenges.[1] A thorough understanding of the potential hazards and necessary safety measures is paramount for all laboratory personnel.

Hazard Identification and Risk Assessment

The foundation of safe laboratory practice is a thorough understanding of the specific hazards associated with each fluorinated compound. Fluorination can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] While many fluorinated compounds are valued for their stability, they are not immune to metabolism, which can lead to the liberation of fluoride ions or toxic, low-molecular-weight fluorinated molecules like fluoroacetic acid (LD₅₀ = 10 mg/kg in humans).[4][5]

It is crucial to consult the Safety Data Sheet (SDS) for each specific compound to understand its toxicity, reactivity, and required first-aid measures.[6] Some polyfluorinated compounds are known to be persistent in the environment and may possess metabolic toxicity.[1]

Toxicological Data and Occupational Exposure Limits

Direct toxicological data for many specific polyfluorinated indole derivatives are limited. Therefore, it is prudent to handle them with a high degree of caution, assuming they may be toxic. The data below for related fluorine compounds should be used as a guide for risk assessment.

Table 1: Toxicological Data and Occupational Exposure Limits for Related Fluorine Compounds

| Substance | Exposure Limit / Value | Organization / Context | Notes |

| Fluorides (as F) | TWA: 2.5 mg/m³ | OSHA (PEL) | Permissible Exposure Limit over an 8-hour workday.[7] |

| TWA: 2.5 mg/m³ | NIOSH (REL) | Recommended Exposure Limit for up to a 10-hour workday.[7] | |

| TWA: 2.5 mg/m³ | ACGIH (TLV) | Threshold Limit Value for a conventional 8-hour workday.[7] | |

| IDLH: 250 mg/m³ | NIOSH | Immediately Dangerous to Life or Health concentration.[7] | |

| Hydrogen Fluoride (as F) | TWA: 1.8 mg/m³ (1.5 ppm) | IOELV | Indicative Occupational Exposure Limit Value.[8] |

| Ceiling: 2.5 mg/m³ (3 ppm) | IOELV | Ceiling value that should not be exceeded.[8] | |

| Fluorine | TWA: 0.2 mg/m³ (0.1 ppm) | OSHA (PEL) | Corrosive to all exposed tissues; penetrates deeply.[9][10] |

| Fluoroacetic Acid | LD₅₀: 10 mg/kg (in humans) | N/A | A potentially harmful metabolite of some fluorine-containing drugs.[4] |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health; IOELV: Indicative Occupational Exposure Limit Value. All values are for airborne exposure unless otherwise noted.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.

Engineering Controls

-

Fume Hoods : All work with volatile fluorinated compounds or reactions involving potentially volatile reagents must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

-

Glove Boxes : For particularly hazardous, moisture-sensitive, or reactive fluorinating agents, the use of a glove box with an inert atmosphere is recommended.[1]

Personal Protective Equipment (PPE)

The proper selection and use of PPE is crucial to prevent exposure.[1]

-

Eye Protection : Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][11]

-

Hand Protection : The choice of gloves should be based on the specific compound and solvent being used; consult the manufacturer's compatibility chart.[1] For highly corrosive or readily absorbed compounds, double-gloving is recommended.[1] Thicker (10-20 mil) PVC or neoprene gloves offer better resistance to substances like HF.[11]

-

Body Protection : A flame-resistant lab coat should be worn at all times. For larger-scale work, a chemical-resistant apron may be necessary.[1]

-

Respiratory Protection : If engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be required.[1]

Safe Handling, Storage, and Disposal

General Handling Practices

-

Develop and adhere to Standard Operating Procedures (SOPs) for the safe handling, storage, and disposal of each polyfluorinated indole compound.[1]

-

Avoid working with highly hazardous fluorinated compounds when alone in the laboratory.[1]

-

Do not smell or taste chemicals.[12]

-

Keep work areas clean and uncluttered.[12]

-

Wash hands thoroughly after handling chemicals.[13]

Storage

-

Store polyfluorinated indole compounds in a cool, dry, and well-ventilated area.[1][6]

-

Ensure all containers are clearly labeled with the chemical name and associated hazards.[1]

-

Keep them away from incompatible materials, such as strong acids, bases, and oxidizing or reducing agents.[1]

Waste Disposal

-

All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[1]

-

Follow all local, state, and federal regulations for the proper disposal of chemical waste.[6]

-

Do not mix incompatible waste streams.[1] Quenching of reactive fluorinating agents can be highly exothermic and should only be performed by trained personnel with appropriate safety measures in place.[1]

Physicochemical Properties

The introduction of fluorine-containing substituents can have a tremendous impact on the physicochemical properties of the indole scaffold.[14] Understanding these properties is key to predicting the behavior of these compounds in experimental and biological systems.

Table 2: Physicochemical Properties of Selected Fluorinated Indoles

| Compound / Substituent | Property | Value | Source / Notes |

| 3-fluoro-2-methyl-1H-indole | logP | 2.6 | Predicted value from ChemSpider.[2] |

| 2-H-indole (20) | pKa | 32.57 | Measured in acetonitrile.[14] |

| Thermal Stability | Low exotherm above 190 °C | Enthalpy of -10 kJ/kg.[14] | |

| 2-CF₃-indole (23) | pKa | 26.76 | Fluorine-containing groups dramatically decrease pKa.[14] |

| Thermal Stability | Exothermic degradation above 325 °C | Enthalpy of -623 kJ/kg; most stable analogue tested.[14] | |

| 2-SF₅-indole (5a/8) | pKa | 24.44 | Comparable to the pKa of 2-nitroindole.[14] |

| Thermal Stability | Exothermic degradation above 310 °C | Enthalpy of -961 kJ/kg.[14] |

Experimental Protocols

Detailed and validated protocols are essential for safety and reproducibility.

Protocol 1: Quenching of a Reaction Mixture Containing Diethylaminosulfur Trifluoride (DAST)

This protocol is adapted from a general guide for handling fluorinated organic compounds and should be performed with extreme caution.[1]

-

Preparation : Ensure the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, LC-MS).

-

Cooling : Cool the reaction mixture to 0 °C in an ice-water bath within a chemical fume hood.

-

Quenching : Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Caution : This quenching process can be highly exothermic and may release gas. Add the quenching solution dropwise to control the reaction rate.

-

Extraction : Once the quenching is complete (i.e., gas evolution has ceased), transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Washing & Drying : Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product using an appropriate technique, such as column chromatography.

Protocol 2: General Workflow for Fischer Indole Synthesis of Fluorinated Indoles

This is a generalized workflow adaptable for fluorinated precursors.[2]

-

Reactant Preparation : Select the appropriate (fluorophenyl)hydrazine isomer to achieve the desired fluorine substitution pattern on the indole ring.

-

Condensation : React the (fluorophenyl)hydrazine with a suitable ketone (e.g., propan-2-one) under acidic conditions to form the corresponding phenylhydrazone intermediate.

-

Cyclization : Heat the phenylhydrazone intermediate in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Brønsted acids). This promotes the[6][6]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

-

Workup : After the reaction is complete, cool the mixture and neutralize the acid. Extract the product with an appropriate organic solvent.

-

Purification : Wash, dry, and concentrate the organic extract. Purify the resulting crude fluorinated indole via recrystallization or column chromatography.

Visualized Workflows and Pathways

Diagram 1: General Laboratory Safety Workflow

Caption: A generalized workflow for safely handling polyfluorinated indole compounds.

Diagram 2: Emergency Response for Skin Contact

Caption: First-aid workflow for skin exposure to HF or HF-generating compounds.[1][9]

Diagram 3: Simplified 5-HT₂A Receptor Signaling Pathway

Many indole derivatives are known to interact with serotonin (5-HT) receptors.[2] The fluorination of these scaffolds can modulate their binding affinity and pharmacological effects.

Caption: A simplified diagram of the 5-HT₂A receptor signaling cascade.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 7. FLUORIDES (as F) | Occupational Safety and Health Administration [osha.gov]

- 8. hsa.ie [hsa.ie]

- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 10. FLUORINE | Occupational Safety and Health Administration [osha.gov]

- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 12. artsci.usu.edu [artsci.usu.edu]

- 13. nj.gov [nj.gov]

- 14. researchgate.net [researchgate.net]

The Impact of Fluorination on the Aldehyde Group Reactivity in Indoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules has become a pivotal strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[1] The indole scaffold, a privileged structure in numerous biologically active compounds, is a frequent target for fluorination.[2][3] This technical guide provides an in-depth analysis of the reactivity of the aldehyde group in fluorinated indoles, with a focus on indole-3-carboxaldehyde and its fluorinated derivatives. Understanding the influence of fluorine on the chemical behavior of the aldehyde functionality is crucial for the synthesis and derivatization of these promising compounds in drug discovery.

Quantitative Data on Aldehyde Group Reactivity

The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aldehyde group in indole-3-carboxaldehydes. However, direct comparative studies quantifying this effect across various reactions are limited in the available literature. The following tables summarize reported yields for key reactions of indole-3-carboxaldehyde and 5-fluoroindole-3-carboxaldehyde. It is important to note that the reaction conditions may vary between studies, and therefore, these tables provide an indicative comparison rather than a direct measure of relative reactivity.

Table 1: Knoevenagel Condensation of Indole-3-carboxaldehydes with Active Methylene Compounds

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Yield (%) | Reference |

| Indole-3-carboxaldehyde | Malononitrile | Piperidine/Ethanol | High (not specified) | [4] |

| Indole-3-carboxaldehyde | Ethyl Cyanoacetate | DBU/Water | 96 | [5] |

| 5-Cyanoindole-3-carboxaldehyde | Malononitrile | L-proline/Ethanol | 96 | [6] |

Table 2: Synthesis of Indole-3-carboxaldehydes via Vilsmeier-Haack Reaction

| Product | Starting Material | Yield (%) | Reference |

| Indole-3-carboxaldehyde | Indole | 96 | [7] |

| 5-Fluoroindole-3-carboxaldehyde | 5-Fluoroindole | Not specified | [8] |

| 5-Chloroindole-3-carboxaldehyde | 4-Chloro-2-methylaniline | 90 | [7] |

| 5-Bromoindole-3-carboxaldehyde | 4-Bromo-2-methylaniline | 91 | [7] |

Experimental Protocols

Detailed methodologies for key transformations of the aldehyde group in indole-3-carboxaldehydes are provided below. Protocols for the fluorinated analogues are adapted from general procedures due to the scarcity of specific published methods.

Reduction of the Aldehyde Group

Objective: To reduce the aldehyde functionality to a primary alcohol.

Reaction: Indole-3-carboxaldehyde to Indole-3-methanol

Protocol for Indole-3-carboxaldehyde:

-

Dissolution: Dissolve indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of dioxane and water.

-

Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.0 to 1.5 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. If a precipitate forms, the mixture can be heated to boiling to redissolve it.[9]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Generalized Protocol for 5-Fluoroindole-3-carboxaldehyde:

This protocol is adapted from a general procedure for the reduction of fluoro-imines.[6]

-

Setup: In a 100 mL flask, dissolve 5-fluoroindole-3-carboxaldehyde (0.01 mol) in methanol (20 mL) and cool in an ice bath.

-

Reagent Addition: Add sodium borohydride (0.015 mol) in small portions over 10 minutes with stirring.

-

Reaction: After the addition is complete, continue stirring at room temperature for 1-1.5 hours, monitoring by TLC.

-

Isolation: Evaporate the solvent. Wash the resulting solid with cold water, filter, and recrystallize from ethanol to obtain 5-fluoroindole-3-methanol.

Oxidation of the Aldehyde Group

Objective: To oxidize the aldehyde functionality to a carboxylic acid.

Reaction: Indole-3-carboxaldehyde to Indole-3-carboxylic acid

Generalized Protocol for Indole-3-carboxaldehydes:

This protocol is based on a general method for the oxidation of aldehydes.[10]

-

Reaction Mixture: In a suitable flask, dissolve the indole-3-carboxaldehyde derivative (1.0 eq) in a mixture of an appropriate organic solvent and water.

-

Oxidant Addition: Add a suitable oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). The reaction with KMnO₄ can be performed in acetone.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating, and monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench any excess oxidant. For KMnO₄, this can be done by adding a solution of sodium bisulfite.

-

Extraction: Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the indole-3-carboxylic acid.

Grignard Reaction

Objective: To form a secondary alcohol via nucleophilic addition of a Grignard reagent.

Reaction: Indole-3-carboxaldehyde with a Grignard Reagent (e.g., Methylmagnesium Bromide)

Generalized Protocol for Indole-3-carboxaldehydes:

This protocol is adapted from general procedures for Grignard reactions.[11][12]

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the indole-3-carboxaldehyde derivative (1.0 eq) in anhydrous diethyl ether or THF.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Wittig Reaction

Objective: To synthesize an alkene from the aldehyde.

Reaction: Indole-3-carboxaldehyde with a Phosphonium Ylide

Generalized Protocol for Indole-3-carboxaldehydes:

This protocol is based on general procedures for the Wittig reaction.[3][6][13][14][15]

-

Ylide Generation: In a dry flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.1 eq). Stir for 30 minutes to generate the ylide.

-

Aldehyde Addition: Add a solution of the indole-3-carboxaldehyde derivative (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to isolate the alkene.

Knoevenagel Condensation

Objective: To form a carbon-carbon double bond by reacting the aldehyde with an active methylene compound.

Reaction: Indole-3-carboxaldehyde with Malononitrile

Protocol for Indole-3-carboxaldehyde: [4]

-

Dissolution: Dissolve indole-3-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).

-

Reaction: Stir the mixture at room temperature. The product may precipitate out of solution. Monitor the reaction by TLC.

-

Isolation: If a precipitate forms, filter the solid and wash with cold water. If no precipitate forms, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Generalized Protocol for 5-Fluoroindole-3-carboxaldehyde:

This protocol is adapted from a general procedure for Knoevenagel condensation.[5]

-

Reaction Mixture: In a flask, combine 5-fluoroindole-3-carboxaldehyde (1.0 eq), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq), and a catalytic amount of a base like DBU in water.

-

Reaction: Stir the mixture at room temperature, monitoring the progress by TLC.

-

Work-up: Upon completion, the product may precipitate and can be collected by filtration. Alternatively, extract the reaction mixture with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Signaling Pathways and Logical Relationships

Biological Signaling Pathways

Indole derivatives, including those derived from the reduction or modification of the aldehyde group, have been shown to modulate key signaling pathways implicated in cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16] Indole-3-carbinol (the reduction product of indole-3-carboxaldehyde) and its derivatives can inhibit this pathway at multiple points, leading to decreased cancer cell proliferation and induction of apoptosis.[4][9][17]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the general reactivity of the aldehyde group in indole-3-carboxaldehydes and a typical experimental workflow for one of the key reactions.

Caption: General reactivity of the aldehyde group in indole-3-carboxaldehydes.

Caption: Experimental workflow for a Knoevenagel condensation reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 8. 5-FLUOROINDOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. sciepub.com [sciepub.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Electron-withdrawing effects of fluorine on the indole ring

An In-depth Technical Guide to the Electron-Withdrawing Effects of Fluorine on the Indole Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the profound electron-withdrawing effects of fluorine substitution on the indole ring system, a privileged scaffold in numerous natural products and synthetic drugs. We will explore the impact of fluorination on the fundamental physicochemical properties of indole, including its acidity (pKa), dipole moment, and spectroscopic characteristics. This document details common synthetic routes to key fluoroindole isomers and provides generalized protocols for their characterization, intended to equip researchers in drug discovery and development with the foundational knowledge to leverage fluorine's unique properties.

Introduction: The Power of Fluorine in Indole Chemistry

The indole moiety is a vital structural component in a vast array of biologically active compounds.[1] The introduction of a fluorine atom onto this scaffold can dramatically alter a molecule's properties, often leading to enhanced pharmacological profiles.[1][2] Fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, increase binding affinity to target proteins through unique electronic interactions, and modulate lipophilicity, thereby affecting absorption, distribution, metabolism, and excretion (ADME) properties.[1][3] These benefits stem primarily from the potent electron-withdrawing nature of the fluorine atom, which reshapes the electronic landscape of the indole ring.

Fundamental Electronic Effects of Fluorine

Fluorine exerts its influence on the indole ring through two primary electronic mechanisms: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density away from the atom it is attached to and, to a lesser extent, from adjacent atoms through the sigma (σ) bonds. This powerful, distance-dependent effect de-creases the electron density across the entire indole ring system.

-

Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the indole ring. This effect donates electron density to the ring and opposes the inductive effect. However, due to the poor overlap between the 2p orbitals of fluorine and the 2p orbitals of carbon, the resonance effect of fluorine is significantly weaker than its inductive effect.

Consequently, the net electronic influence of fluorine on the indole ring is strongly electron-withdrawing. This withdrawal of electron density is the root cause of the observed changes in the molecule's physicochemical properties and reactivity.

Quantitative Analysis of Physicochemical Properties

The electron-withdrawing nature of fluorine directly impacts measurable properties of the indole molecule.

Data Summary Tables

The following tables summarize key quantitative data for indole and its fluorinated derivatives.

Table 1: Acidity (pKa) of Indole Derivatives

| Compound | pKa | Notes |

| Indole | ~17.0[5] | Reference compound. |

| Fluoroindoles | < 17.0 (Expected) | Fluorine's inductive effect stabilizes the conjugate base, increasing acidity. The effect is position-dependent.[4] |

Table 2: Dipole Moments of Indole Derivatives

Fluorine's high electronegativity significantly alters the magnitude and direction of the molecule's dipole moment.[2]

| Compound | Ground State Dipole Moment (μ) | Method/Notes |

| Indole | 1.96 - 2.09 D[6] | Experimental, gas phase. |

| 4-Fluoroindole | Not specified, but alters TDM angle | Affects the electronic nature of the excited states.[2] |

| 5-Fluoroindole | > 2.09 D (Expected) | Fluorine substitution affects electron distribution and dipole moment.[2][7] |

| 6-Fluoroindole | Not specified, but alters TDM angle | Causes heavily mixed excited states (La/Lb).[2] |

Table 3: Spectroscopic and Electrochemical Data

Spectroscopic data provides direct evidence of the altered electronic environment.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | 19F NMR (CDCl3, δ ppm) | Oxidation Potential (V vs SCE) |

| 4-Fluoroindole | 8.22 (br s, 1H), 7.21-7.07 (m, 3H), 6.81 (dddd), 6.66 (dtd)[8] | 156.6 (d, J=246.9), 138.6 (dd), 124.2 (d), 122.6 (dd), 117.2 (dd), 107.2 (dd), 104.6 (dd), 98.9[8] | Not specified | Not specified |

| 5-Fluoroindole | 7.27 (m, 3H), 6.96 (t, 1H), 6.53 (t, 1H)[6] | Not specified | –100.22[6] | 1.05 V[9] |

| 6-Fluoro-2-methyl-1H-indole | 7.88 (s, 1H), 7.49 (dd), 7.04 (dd), 6.96 (s, 1H), 6.91 (td), 2.34 (s, 3H)[10] | 136.2, 135.9 (d, J=12.1), 125.1, 120.9 (d, J=10.1), 108.6 (d, J=24.2), 97.2 (d, J=26.3), 96.8, 13.9[10] | Not specified | Not specified |

Impact on Reactivity

The electron density of the indole ring is crucial for its characteristic reactivity, particularly in electrophilic aromatic substitution, which preferentially occurs at the C3 position. By withdrawing electron density, fluorine deactivates the indole ring towards electrophiles. This reduced nucleophilicity means that reactions such as fluorination or other electrophilic substitutions require longer reaction times or harsher conditions compared to unsubstituted indole.[11]

Experimental Protocols

A. Synthesis of Fluoroindoles

Several classic and modern synthetic methods are employed for the preparation of fluorinated indoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Protocol 5.A.1: Fischer Indole Synthesis of 6-Fluoroindole

This robust method involves the acid-catalyzed cyclization of a phenylhydrazone.

-

Hydrazone Formation: React 4-fluorophenylhydrazine with a suitable ketone or aldehyde (e.g., acetaldehyde or its equivalent) in a suitable solvent like ethanol. Stir at room temperature until TLC analysis indicates the consumption of the starting hydrazine.

-

Cyclization: Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the hydrazone mixture.

-

Heating: Heat the reaction mixture, typically to temperatures between 80-150°C, depending on the catalyst and substrate.[12] Monitor the reaction progress by TLC or HPLC.[13]

-

Workup: After completion, cool the reaction mixture and pour it into ice-water. Neutralize with a base (e.g., NaOH or NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization to yield pure 6-fluoroindole.[13]

Protocol 5.A.2: Leimgruber-Batcho Synthesis of 4-Fluoroindole

This two-step method is known for its mild conditions and high yields, making it suitable for industrial-scale production.[14][15]

-

Condensation/Enamine Formation: React 2-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a solvent such as DMF.[14][15] Heat the mixture (e.g., to reflux) and stir for several hours until the reaction is complete as monitored by TLC.[14] Evaporate the solvent to obtain the crude enamine intermediate.

-

Reductive Cyclization: Dissolve the crude enamine in a suitable solvent (e.g., methanol or ethanol). Add a reduction catalyst, such as Palladium on carbon (Pd/C).[14] Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously overnight. Alternatively, other reducing agents like iron powder in acetic acid can be used.[2]

-

Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.[2]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to afford pure 4-fluoroindole.[2]

B. Spectroscopic Characterization

A general workflow for confirming the structure of a synthesized fluoroindole.

Protocol 5.B.1: General Spectroscopic Analysis

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a separate sample for mass spectrometry by dissolving it in a volatile solvent like methanol or acetonitrile. For IR, a solid sample can be analyzed directly using an ATR-FTIR spectrometer.[10]

-

NMR Spectroscopy: Record 1H, 13C, and 19F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10] The 1H NMR will confirm the proton environment, 13C NMR the carbon backbone, and 19F NMR will give a characteristic signal for the fluorine atom, confirming its presence.

-

Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) using a technique like ESI-TOF to confirm the elemental composition (molecular formula) of the product.[10]

-

Infrared (IR) Spectroscopy: Record the IR spectrum to identify key functional groups. Look for the characteristic N-H stretch of the indole ring (typically around 3400 cm⁻¹).[10]

-

Data Interpretation: Correlate the data from all spectroscopic techniques to unambiguously confirm the structure and purity of the synthesized fluoroindole.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]

- 4. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. indole acidity [quimicaorganica.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. nbinno.com [nbinno.com]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. researchgate.net [researchgate.net]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 15. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendant Role of Fluorinated Indole-3-Carbaldehydes in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and lipophilicity. Within this context, fluorinated indole-3-carbaldehydes have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Anticancer Activity

Fluorinated indole-3-carbaldehydes have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The introduction of a fluorine atom at various positions on the indole ring can profoundly influence their antiproliferative potency.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of halogenated indole derivatives, providing a comparative overview of their anticancer activity. While specific data for all fluorinated indole-3-carbaldehydes is not exhaustively available in the public domain, the data for related halogenated and substituted indoles offer valuable insights into structure-activity relationships.